![molecular formula C8H6ClN3O2 B1532020 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2090724-58-4](/img/structure/B1532020.png)
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
概要
説明
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a pyrazine ring fused with a pyrazole ring, and a carboxylic acid functional group at the 2-position. The presence of a chlorine atom at the 4-position and a methyl group at the 6-position further distinguishes this compound. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-chloropyrazolo[1,5-a]pyrazine.
Hydrolysis: The carboxylate intermediate is then hydrolyzed to yield this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
化学反応の分析
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the carboxylic acid group can be activated and coupled with boronic acids.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit protein kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
類似化合物との比較
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid can be compared with other similar compounds in the pyrazolo[1,5-a]pyrazine family:
4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a chlorine atom.
4-Methyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid: Similar structure but with a methyl group instead of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
特性
IUPAC Name |
4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-3-12-6(7(9)10-4)2-5(11-12)8(13)14/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZPUSUAEHTQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Methoxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1531938.png)
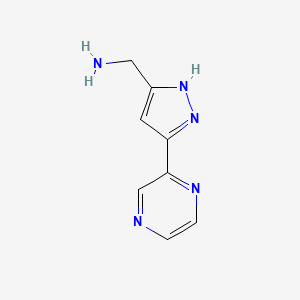
![1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531944.png)
![1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B1531945.png)
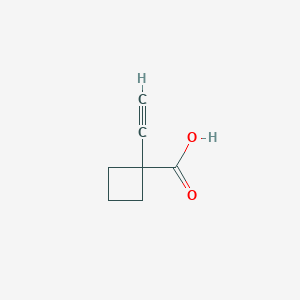
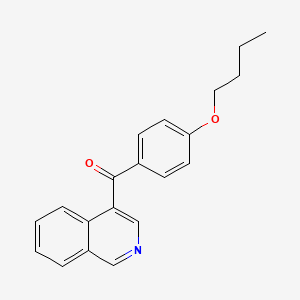
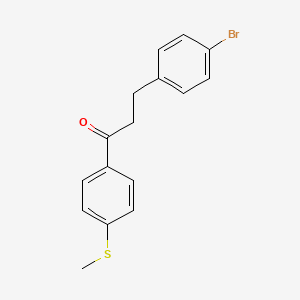
![4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1531949.png)

![2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B1531954.png)


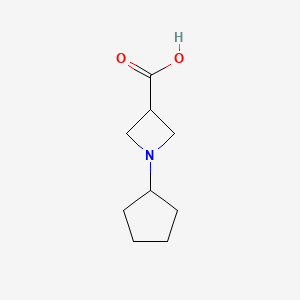
![methyl({[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531959.png)
